![molecular formula C14H15N3O2S B2802854 4-(Benzo[d]thiazole-6-carbonyl)-3,3-dimethylpiperazin-2-one CAS No. 946363-06-0](/img/structure/B2802854.png)
4-(Benzo[d]thiazole-6-carbonyl)-3,3-dimethylpiperazin-2-one
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Overview
Description
“4-(Benzo[d]thiazole-6-carbonyl)-3,3-dimethylpiperazin-2-one” is a complex organic compound. It contains a benzothiazole moiety, which is a heterocyclic compound with a benzene ring fused to a thiazole ring . Benzothiazole derivatives have been found to exhibit a broad spectrum of biological effects .
Scientific Research Applications
- Evidence : In a recent study, twenty-five novel benzothiazole compounds were synthesized. Among them, the active compound 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (compound B7) significantly inhibited the proliferation of human epidermoid carcinoma cell lines (A431), human non-small cell lung cancer cell lines (A549, H1299), and decreased the activity of inflammatory factors IL-6 and TNF-α. It also hindered cell migration .
- Application : 4-(Benzo[d]thiazole-6-carbonyl)-3,3-dimethylpiperazin-2-one can be used in the synthesis of N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide. This compound shows potential in inhibiting K1 capsule formation in UPEC, which could be relevant for treating urinary tract infections .
- Application : Recent advances involve the green synthesis of benzothiazole compounds. These methods include condensation reactions of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides. Additionally, cyclization using thioamide or carbon dioxide (CO2) as raw materials shows promise .
- Application : Swiss ADME and admetSAR web servers predict physicochemical parameters, pharmacokinetic properties, toxicity, and drug similarity for active compounds like 4-(Benzo[d]thiazole-6-carbonyl)-3,3-dimethylpiperazin-2-one .
- Application : Flow cytometry studies evaluate the effect of 4-(Benzo[d]thiazole-6-carbonyl)-3,3-dimethylpiperazin-2-one on apoptosis and cell cycle in cancer cells (A431, A549). These insights contribute to understanding its mechanism of action .
Anticancer Agents
Inhibition of K1 Capsule Formation
Green Chemistry Synthesis
Pharmacokinetic Properties Prediction
Cell Cycle and Apoptosis Studies
Mechanism of Action
Target of Action
Thiazole-based compounds have been known to modulate the activity of many enzymes involved in metabolism . They have demonstrated significant pharmacological potential, including antibacterial, antifungal, anti-inflammatory, antioxidant, and antiproliferative activities .
Mode of Action
Thiazole-based compounds are suggested to exhibit their antioxidant activities due to their ability to donate hydrogen to free radicals . They also have the ability to bind to reversible oxygen redox systems .
Biochemical Pathways
Thiazole-based compounds, such as 4-(Benzo[d]thiazole-6-carbonyl)-3,3-dimethylpiperazin-2-one, may affect various biochemical pathways. For instance, they have been found to inhibit enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are involved in neurotransmission . Inhibition of these enzymes can lead to increased levels of neurotransmitters in the brain, potentially improving cognitive function.
Result of Action
Thiazole-based compounds have shown significant antibacterial and antioxidant activities . They have also demonstrated potential in inhibiting the formation of beta-amyloid plaques, which are associated with Alzheimer’s disease .
properties
IUPAC Name |
4-(1,3-benzothiazole-6-carbonyl)-3,3-dimethylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-14(2)13(19)15-5-6-17(14)12(18)9-3-4-10-11(7-9)20-8-16-10/h3-4,7-8H,5-6H2,1-2H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOOPLSUYYESIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)C2=CC3=C(C=C2)N=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzo[d]thiazole-6-carbonyl)-3,3-dimethylpiperazin-2-one |
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